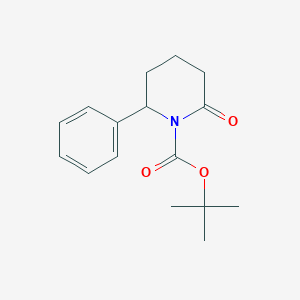![molecular formula C25H28N2O5 B12100937 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is a complex organic compound often used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Acetylation: The next step involves the acetylation of the alpha position. This can be done using acetic anhydride in the presence of a catalyst like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with piperidinepropanoic acid. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids using automated peptide synthesizers.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product to ensure high purity.
化学反応の分析
Types of Reactions
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The acetyl group can be substituted under acidic or basic conditions.
Coupling: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Acetic anhydride in the presence of a base.
Coupling: DCC or DIC in the presence of NMM.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is widely used in scientific research:
Peptide Synthesis: It is a crucial intermediate in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications.
作用機序
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The acetyl group can influence the reactivity and solubility of the compound, facilitating its incorporation into peptide chains.
類似化合物との比較
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid.
Fmoc-Valine: Used in the synthesis of peptides with hydrophobic properties.
Uniqueness
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is unique due to its specific structure, which combines the Fmoc protection with an acetylated piperidinepropanoic acid moiety. This combination allows for specific applications in peptide synthesis, offering unique reactivity and stability compared to other Fmoc-protected amino acids.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C25H28N2O5 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2S)-3-(1-acetylpiperidin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(28)27-12-10-17(11-13-27)14-23(24(29)30)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-15H2,1H3,(H,26,31)(H,29,30)/t23-/m0/s1 |
InChIキー |
SESDYASFOIWRCD-QHCPKHFHSA-N |
異性体SMILES |
CC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)



![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)




![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
